molecular formula C10H5F3IN B13674988 3-Iodo-7-(trifluoromethyl)quinoline

3-Iodo-7-(trifluoromethyl)quinoline

Cat. No.: B13674988
M. Wt: 323.05 g/mol
InChI Key: GNCYQJANXPENQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-7-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of 4-iodo-7-chloroquinoline using a trifluoromethylcopper(I)phenanthroline complex . This reaction is carried out under specific conditions to ensure the selective introduction of the trifluoromethyl group.

Another approach involves the reaction of 3-aminoquinoline with trifluoroiodomethane-zinc-sulfur complex to obtain 4-trifluoromethyl substituted 3-aminoquinolines . These methods highlight the versatility of quinoline derivatives in undergoing various functionalization reactions.

Industrial Production Methods

Industrial production of 3-Iodo-7-(trifluoromethyl)quinoline may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological and chemical properties.

Mechanism of Action

The mechanism of action of 3-Iodo-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit various enzymes, leading to their antibacterial and antineoplastic activities . The trifluoromethyl group enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both iodine and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H5F3IN

Molecular Weight

323.05 g/mol

IUPAC Name

3-iodo-7-(trifluoromethyl)quinoline

InChI

InChI=1S/C10H5F3IN/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-5H

InChI Key

GNCYQJANXPENQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)I)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.